4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone
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Overview
Description
4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone typically involves multiple steps:
Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 3-(tert-butyl)-4-methoxyaniline with a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.
Piperazine Coupling: The sulfonyl intermediate is then reacted with piperazine in the presence of a suitable base to form the piperazinyl derivative.
Ketone Formation: Finally, the piperazinyl derivative is coupled with 2-furyl ketone using a coupling reagent such as a carbodiimide or a similar activating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the furan ring, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation under acidic conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
The compound could be explored for its therapeutic potential, particularly in the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It might act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Protein Binding: The compound could bind to proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-thienyl ketone: Similar structure but with a thiophene ring instead of a furan ring.
4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-pyridyl ketone: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone lies in its specific combination of functional groups and heterocyclic rings, which may confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-20(2,3)16-14-15(7-8-17(16)26-4)28(24,25)22-11-9-21(10-12-22)19(23)18-6-5-13-27-18/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJOQVXCGGJPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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